
Lerociclib phase I/II data consistency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lerociclib

CAS No.: 1628256-23-4

Cat. No.: S005789

Get Quote

Lerociclib Clinical Data Overview

The table below summarizes the key efficacy and safety data from the phase III LEONARDA-1 trial, which

built upon the phase I/II findings.

Trial Phase & Design Key Efficacy Results Key Safety Results

| Phase III (LEONARDA-1) N=275; Lerociclib + Fulvestrant vs. Placebo + Fulvestrant in HR+/HER2-

mBC post-ET [1] [2] [3] | PFS: 11.07 months vs. 5.49 months (HR: 0.451; 95% CI: 0.311-0.656;

P=0.000016) [1] [2] ORR: 23.4% vs. 8.7% (in patients with measurable disease: 26.9% vs. 9.9%) [1] OS:

Immature at primary analysis; ad hoc analysis showed a trend favoring lerociclib (HR: 0.649) [2] | Most

Common Grade 3/4 AEs: Neutropenia (46.7%, with 5.1% Grade 4), Leukopenia [2] Low Incidence AEs:

Diarrhea (19.7%, all Grade 1/2), No febrile neutropenia, No VTE reported [2] Discontinuation due to AE:

0.7% [2] | | Phase I/II (Referenced) Continuous dosing with fulvestrant in HR+/HER2- ABC [1] [2] [3] |

Displayed anti-tumor activity consistent with approved CDK4/6 inhibitors [2] [3] | Showed a differentiated

safety profile with low rates of Grade 4 neutropenia and minimal gastrointestinal toxicity [1] [2] |

Experimental Protocols & Mechanistic Insights

For a comprehensive comparison guide, understanding the trial methodology and drug mechanism is crucial.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.smolecule.com/products/s005789?utm_src=pdf-interest
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-56096-2
https://www.genorbio.com/en/media/corporate-news/20250120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11739584/
https://www.nature.com/articles/s41467-025-56096-2
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.nature.com/articles/s41467-025-56096-2
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.nature.com/articles/s41467-025-56096-2
https://www.genorbio.com/en/media/corporate-news/20250120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11739584/
https://www.genorbio.com/en/media/corporate-news/20250120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11739584/
https://www.nature.com/articles/s41467-025-56096-2
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.smolecule.com/products/s005789?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


LEONARDA-1 Trial Design: This was a randomized, double-blind, Phase III study [1] [3].

Patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior

endocrine therapy were randomized (1:1) to receive either lerociclib (150 mg twice daily,

continuously) or a matching placebo, both in combination with fulvestrant [1] [3]. The primary

endpoint was investigator-assessed Progression-Free Survival (PFS) [1].

Mechanism of Action: Lerociclib is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4

and 6 (CDK4/6). It potently inhibits CDK4/cyclin D1 and CDK6/cyclin D3, preventing the

phosphorylation of the retinoblastoma (Rb) protein. This blockade halts cell cycle progression from the

G1 to the S phase, thereby inhibiting cancer cell proliferation [1] [3]. Its high selectivity for CDK4/6

over CDK9 is considered a key factor in its improved safety profile [2].

The following diagram illustrates this core mechanism of action and the basis for lerociclib's selectivity.
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Summary for Drug Development Professionals

The published data indicates that lerociclib is a promising addition to the CDK4/6 inhibitor class:

Efficacy Consistency: The phase III LEONARDA-1 trial confirmed the anti-tumor activity observed
in earlier phases, demonstrating a statistically significant and clinically meaningful improvement in

PFS with a hazard ratio of 0.451 [1] [2]. The efficacy was consistent across key patient subgroups,
including those with poor prognostic factors like primary endocrine resistance and liver metastases [1]

[2].
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Differentiated Safety Profile: The phase I/II data on tolerability were validated in the larger Phase III

trial. Lerociclib's profile is characterized by manageable hematologic toxicity (with a low rate of
grade 4 neutropenia at 5.1%) and minimal gastrointestinal adverse events, with no grade 3/4

diarrhea reported [2]. This suggests a potentially improved therapeutic window compared to some
other agents in the class.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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